A key advantage of Boc-Oxyma is its ability to form peptide bonds efficiently while minimizing racemization. This is particularly important for the synthesis of peptides with specific stereochemistry, as racemization can lead to a mixture of desired and undesired products. Studies have shown Boc-Oxyma to be effective in various coupling reactions, including esterification, thioesterification, amidation, and peptide bond formation [].
Boc-Oxyma can be employed in both solid-phase and solution-phase peptide synthesis strategies. Solid-phase synthesis is a popular technique for constructing peptides efficiently, and Boc-Oxyma's compatibility with this method makes it a versatile tool for researchers [].
In addition to peptide synthesis, recent research has explored other applications of Boc-Oxyma:
Boc-Oxyma, chemically known as ethyl 2-(tert-butoxycarbonyloxyimino)-2-cyanoacetate, is a versatile compound used primarily in organic synthesis and peptide chemistry. It belongs to the class of oximes, characterized by the functional group R1R2C=NOH, where R1 and R2 can be various substituents. Boc-Oxyma is particularly noted for its role as a coupling reagent that minimizes racemization during peptide synthesis, making it a valuable tool in the development of pharmaceuticals and biologically active compounds .
Boc-Oxyma functions as a peptide coupling reagent through its oxyma moiety. The oxyma group activates the C-terminus carboxylic acid by forming a highly reactive intermediate. This intermediate then reacts with the free amine of the incoming amino acid, leading to peptide bond formation. The key advantage of Boc-Oxyma lies in its ability to achieve this activation with minimal racemization, preserving the desired chirality (handedness) of the peptide product [].
While Boc-Oxyma itself may not exhibit direct biological activity, its applications in peptide synthesis contribute significantly to the development of biologically active compounds. The peptides synthesized using Boc-Oxyma often demonstrate various pharmacological activities, including anti-inflammatory and anticancer properties. Its ability to maintain optical purity during synthesis is crucial for producing therapeutically relevant peptides .
Boc-Oxyma can be synthesized through several methods:
The synthesis of Boc-Oxyma is generally straightforward and allows for scalability, making it suitable for industrial applications.
Boc-Oxyma's primary applications include:
Studies have shown that Boc-Oxyma interacts favorably with various amino acids and amines during peptide coupling reactions. The interactions are characterized by strong hydrogen bonding and coordination with nucleophiles, which enhances the efficiency of bond formation. Spectroscopic techniques such as NMR have been employed to elucidate these interactions, confirming the stability of complexes formed between Boc-Oxyma and amino groups .
Boc-Oxyma is part of a broader class of oxime-based coupling reagents. Here are some similar compounds:
Boc-Oxyma stands out due to its superior performance in minimizing racemization during peptide synthesis compared to traditional reagents like HATU or HOBt. Its ability to provide high yields without compromising optical purity makes it particularly valuable in pharmaceutical applications where specificity is crucial.
Nuclear magnetic resonance spectroscopy serves as the primary structural confirmation tool for Boc-Oxyma characterization. Proton Nuclear Magnetic Resonance analysis provides detailed information about the hydrogen environments within the molecule [1] [2]. Typical analysis employs deuterated chloroform (CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆) as solvents, with measurements conducted on 400-600 MHz spectrometers. The chemical shifts are reported in δ units (parts per million) relative to tetramethylsilane as an internal standard.
Carbon-13 Nuclear Magnetic Resonance spectroscopy offers complementary structural information by revealing the carbon skeleton of Boc-Oxyma [1] [3]. The technique typically employs ¹³C{¹H} decoupled experiments at 100-150 MHz to eliminate carbon-hydrogen coupling, providing clear singlet peaks for each unique carbon environment. This method proves particularly valuable for mechanistic studies, as demonstrated in research where time-resolved ¹³C Nuclear Magnetic Resonance experiments tracked intermediate formation during Lossen rearrangement reactions. The carbonyl carbons of Boc-Oxyma at 157.1 ppm (tertiary butoxycarbonyl carbonyl) and 148.7 ppm (cyano-adjacent carbonyl) serve as diagnostic peaks for structural confirmation [1].
Infrared spectroscopy provides rapid functional group identification for Boc-Oxyma [4] [5]. The technique effectively identifies characteristic absorption bands corresponding to specific molecular vibrations. The carbonyl stretching vibrations appear prominently in the 1650-1750 cm⁻¹ region, while the cyano group exhibits characteristic absorption around 2200-2300 cm⁻¹. The oxime functionality contributes to the fingerprint region between 800-1600 cm⁻¹. Sample preparation typically involves potassium bromide pellets, attenuated total reflectance methods, or dissolution in appropriate organic solvents [4].
Analysis of related oxyma compounds has demonstrated that infrared spectroscopy can distinguish between different carbonyl environments. For instance, Oxyma-B showed two strong bands at 1692 cm⁻¹ and 1676 cm⁻¹, attributed to stretching vibrations of different carbonyl groups [5]. The technique proves particularly useful for monitoring hydrogen bonding interactions and complex formation during synthetic processes.
Mass spectrometry provides molecular ion confirmation and fragmentation pattern analysis for Boc-Oxyma [6] [7]. Electrospray ionization in both positive and negative modes serves as the primary ionization technique, offering gentle ionization conditions that preserve the molecular ion. High-resolution mass spectrometry enables exact mass determination, confirming the molecular formula C₁₀H₁₄N₂O₅ with a calculated exact mass of 242.09000 Da [8].
The fragmentation patterns provide structural information through characteristic mass losses. The tert-butoxycarbonyl group typically undergoes loss of 100 mass units (corresponding to Boc group fragmentation), while the ethyl ester moiety may lose 46 mass units (ethanol elimination). These fragmentation pathways aid in structural confirmation and purity assessment.
High Performance Liquid Chromatography represents the gold standard for Boc-Oxyma purity determination [7] [9]. The technique typically employs reverse-phase C18 columns with acetonitrile and water gradient elution systems. Standard purity specifications require ≥98.0% purity as determined by High Performance Liquid Chromatography area percentage calculations.
Analytical methods typically utilize gradient elution starting from 5-30% acetonitrile in water over 20 minutes, followed by linear gradients from 30-70% acetonitrile to achieve optimal separation. The detection wavelength selection depends on the chromophoric properties of Boc-Oxyma, with ultraviolet detection commonly employed due to the presence of the cyano and oxime functionalities.
Liquid Chromatography-Mass Spectrometry provides enhanced selectivity and sensitivity for trace-level impurity analysis [7] [10]. The technique combines chromatographic separation with mass spectrometric detection, enabling quantitative analysis of potential genotoxic impurities at sub-ppm levels.
Established methods achieve limits of detection between 0.2-0.3 ppm and limits of quantification around 0.5-1.0 ppm for various tert-butoxycarbonyl-related impurities [7]. Multiple reaction monitoring detection mode provides superior selectivity by monitoring specific precursor-to-product ion transitions. Typical analytical conditions employ electrospray ionization with optimized collision energies for maximum sensitivity.
X-ray crystallography provides definitive structural characterization and polymorphism analysis for Boc-Oxyma [8] [11]. Single crystal diffraction studies reveal that Boc-Oxyma crystallizes in the orthorhombic crystal system with space group P 21 21 21. The unit cell parameters include a = 5.6312 Å, b = 13.6957 Å, c = 15.9894 Å, with all angles equal to 90° [8].
The crystal structure analysis employs molybdenum Kα radiation (λ = 0.71073 Å) with data collection typically conducted at room temperature. The refinement process achieves residual factors (R-factors) around 0.0270, indicating high-quality structural determination [8]. The asymmetric unit contains one molecule (Z = 4), providing detailed atomic coordinates and thermal parameters.
Crystallographic studies have revealed important structural features including the presence of disorder in certain regions held by weak interactions. The structure shows characteristic π-hole interactions involving the carbonyl carbon atoms and intermolecular hydrogen bonding patterns that stabilize the crystal lattice [11].
Comprehensive purity assessment of Boc-Oxyma employs multiple complementary techniques to ensure product quality. High Performance Liquid Chromatography serves as the primary quantitative method, with area percentage calculations providing purity values typically exceeding 98.0% [9]. The method requires careful optimization of chromatographic conditions to achieve baseline separation of Boc-Oxyma from potential synthetic impurities and degradation products.
Karl Fischer titration provides water content determination, with specifications typically requiring less than 0.5% water content. This analysis proves critical given the hygroscopic nature of many oxime-containing compounds and the storage requirements under controlled humidity conditions [9].
Systematic impurity profiling employs both High Performance Liquid Chromatography and Liquid Chromatography-Mass Spectrometry to identify and quantify potential process-related impurities. Common impurities include unreacted starting materials, synthetic intermediates, and degradation products formed under various stress conditions.
The analytical strategy includes forced degradation studies under acidic, basic, oxidative, and thermal stress conditions to identify potential degradation pathways. These studies inform stability testing protocols and establish appropriate storage conditions for maintaining product quality over extended periods.
Water content determination employs Karl Fischer titration with typical specifications requiring less than 0.50% water. The low water content specification reflects the moisture sensitivity of Boc-Oxyma and its tendency to undergo hydrolytic degradation under humid conditions [9].
Residual solvent analysis utilizes gas chromatography to quantify organic solvents remaining from the synthetic process. Common solvents requiring monitoring include chloroform, dichloromethane, and ethyl acetate, with International Council for Harmonisation guidelines providing acceptable limits for each solvent class.